An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde
Abstract
4-Bromo-5-fluoro-2-hydroxybenzaldehyde is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two different halogens on the benzene ring—imparts a nuanced reactivity profile that makes it a versatile synthetic intermediate. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We delve into the mechanistic principles governing reactions at each functional site, offering field-proven insights for researchers, chemists, and drug development professionals. The document is structured to serve as a practical reference for leveraging this compound's synthetic potential.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section consolidates the key identifiers and physicochemical data for 4-Bromo-5-fluoro-2-hydroxybenzaldehyde.
Identifiers and Structural Information
-
IUPAC Name: 4-bromo-5-fluoro-2-hydroxybenzaldehyde
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CAS Number: 1427405-76-2[1]
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Molecular Formula: C₇H₄BrFO₂[2]
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Molecular Weight: 219.01 g/mol [3]
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Canonical SMILES: C1=C(C(=CC(=C1F)Br)O)C=O[2]
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InChI Key: KZXYTQOZAFEXTM-UHFFFAOYSA-N[2]
Chemical Structure:
Figure 1. Chemical structure of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde.
Physicochemical Data
The physical properties of a compound dictate its handling, storage, and the conditions required for reaction and purification. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Appearance | Pale yellow to light brown solid/powder | [4] |
| Melting Point | 130 - 135 °C | [5] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate. Low water solubility. | [4][6] |
| Stability | Stable under standard ambient conditions. Air sensitive. | [4][5] |
| Storage | Store under an inert atmosphere, in a well-ventilated, locked-up place. Keep container tightly closed. | [4][5] |
Synthesis and Purification
The regioselective synthesis of polysubstituted aromatic compounds is a common challenge in organic chemistry. The primary route to 4-Bromo-5-fluoro-2-hydroxybenzaldehyde involves the electrophilic bromination of a fluorinated salicylaldehyde precursor.
Synthetic Protocol: Electrophilic Bromination
A common and direct method for synthesizing 5-bromo-4-fluoro-2-hydroxybenzaldehyde involves the bromination of 4-fluoro-2-hydroxybenzaldehyde.[7]
Reaction Scheme:
Figure 2. Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material, 4-fluoro-2-hydroxybenzaldehyde, in a suitable chlorinated solvent such as chloroform in a round-bottomed flask.[7]
-
Bromination: Slowly add a solution of bromine dissolved in chloroform dropwise to the flask over a period of 10 minutes. The reaction is typically stirred at room temperature.[7]
-
Scientist's Insight: The hydroxyl group is a strongly activating, ortho-, para-director. Since the ortho position is occupied by the aldehyde, electrophilic attack is directed to the para position (C5), leading to the desired product with high regioselectivity.
-
-
Reaction Monitoring: The reaction progress is monitored, and if necessary, a second equivalent of bromine is added to drive the reaction to completion over 24-48 hours.[7]
-
Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (30%) to quench any unreacted bromine, followed by a water wash.[7]
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]
Purification
For applications in drug discovery and materials science, high purity is essential. The crude product can be purified by the following methods:
-
Recrystallization: Using a solvent system like ethanol/water or hexane/ethyl acetate is effective for removing minor impurities.
-
Column Chromatography: For higher purity, silica gel chromatography using a gradient of ethyl acetate in hexanes can effectively separate the desired product from starting material and any over-brominated side products.
Spectroscopic Characterization
Spectroscopic data is vital for confirming the structure and purity of the synthesized compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of the ortho-hydroxyl group creates an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which characteristically deshields the aldehyde carbon (~196.5 ppm) in ¹³C NMR.[8] In the ¹H NMR spectrum, the three aromatic protons will show a distinct splitting pattern consistent with a 1,2,4,5-tetrasubstituted ring system.[8]
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |
| ¹H NMR | ||
| Aldehyde (-CHO) | 9.7 - 10.0 | Singlet |
| Aromatic (Ar-H) | 7.0 - 7.8 | Two doublets, reflecting coupling to fluorine and adjacent protons |
| Hydroxyl (-OH) | 10.5 - 11.5 | Broad singlet, exchangeable with D₂O |
| ¹³C NMR | ||
| Aldehyde (C=O) | 194 - 197 | Deshielded due to H-bonding[8] |
| Aromatic (Ar-C) | 110 - 160 | Six distinct signals, with C-F and C-Br carbons identified by their characteristic couplings and shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Phenolic) | 3100 - 3300 | Broad |
| C-H Stretch (Aldehydic) | 2820 - 2880 & 2720 - 2780 | Two weak bands (Fermi doublet) |
| C=O Stretch (Aldehydic) | 1650 - 1670 | Strong, sharp |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to strong |
| C-Br Stretch | 550 - 650 | Medium |
| C-F Stretch | 1000 - 1250 | Strong |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde stems from the distinct reactivity of its three functional regions: the aldehyde group, the hydroxyl group, and the aromatic ring.
Figure 3. Reactivity map of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[6] This transformation is fundamental for creating benzoic acid derivatives.
-
Reduction: Selective reduction to a benzyl alcohol is achieved with mild reducing agents such as sodium borohydride (NaBH₄).[6] Stronger reagents like lithium aluminum hydride (LiAlH₄) could potentially affect other parts of the molecule and are used with caution.
-
Condensation Reactions: As an electrophile, the aldehyde is an excellent substrate for condensation reactions like the Knoevenagel or Claisen-Schmidt condensations, enabling the synthesis of chalcones and coumarins, which are important scaffolds in medicinal chemistry.[9]
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily functionalized.
-
O-Alkylation (Williamson Ether Synthesis): Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (R-X) yields the corresponding ether. This is a common strategy to modify solubility and biological activity.
-
O-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces phenyl esters, which can serve as prodrugs or protecting groups.
Reactions on the Aromatic Ring
The halogen substituents provide key anchor points for cross-coupling reactions, which are among the most powerful tools in modern organic synthesis.
Focus Application: Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is an ideal site for palladium-catalyzed Suzuki-Miyaura cross-coupling.[10][11] This reaction forges a new carbon-carbon bond between the aromatic ring and an organoboron species, enabling the synthesis of complex biaryl structures.[10][11][12]
Generic Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine 4-Bromo-5-fluoro-2-hydroxybenzaldehyde (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, PPh₃, 2-10 mol%).[10][13]
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/water, 1,4-dioxane) and a base (e.g., K₃PO₄, Na₂CO₃, 2-4 equiv.).[10][13]
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.[10][13]
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.
Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry. The specific functional groups on 4-Bromo-5-fluoro-2-hydroxybenzaldehyde make it a valuable building block for:
-
Enzyme Inhibitors: The molecule can be elaborated into structures that target specific enzymes. For example, similar bromo-hydroxybenzaldehyde cores are used in the synthesis of inhibitors for enzymes like phosphodiesterase-4 (PDE4) and BCL-XL.[15]
-
Organic Electronics: Halogenated aromatic compounds are precursors in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The C-Br bond allows for the introduction of various aromatic systems via cross-coupling, tuning the electronic properties of the final material.
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple functionalization points make it an attractive fragment for screening against biological targets. Hits can be readily optimized by derivatizing the aldehyde, hydroxyl, or bromo positions.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][16] Work in a well-ventilated area or a chemical fume hood.[4][5]
-
First Aid Measures:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
Conclusion
4-Bromo-5-fluoro-2-hydroxybenzaldehyde is a synthetically powerful and versatile chemical intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. The aldehyde and hydroxyl groups provide classical avenues for derivatization, while the carbon-bromine bond opens the door to modern palladium-catalyzed cross-coupling reactions. This guide has outlined its core properties and reactivity, providing a foundational framework for scientists to confidently incorporate this valuable building block into their research and development programs, from novel therapeutics to advanced materials.
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